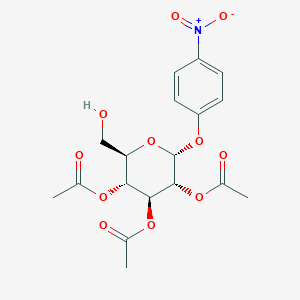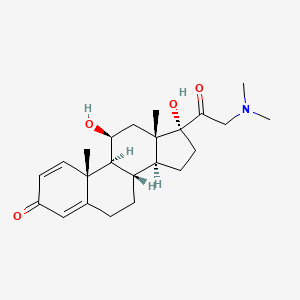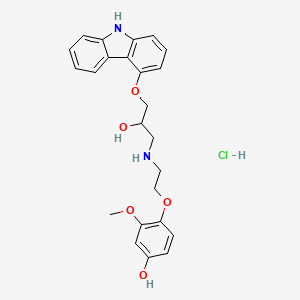
Isopropyl-4-(3-nitrophenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-4-(3-nitrophenyl)butyrate is an organic compound that belongs to the ester family It is characterized by the presence of an isopropyl group attached to a butyrate moiety, which is further substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-4-(3-nitrophenyl)butyrate typically involves the esterification of 4-(3-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl-4-(3-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(3-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-(3-nitrophenyl)butyric acid and isopropanol.
Reduction: Isopropyl-4-(3-aminophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl-4-(3-nitrophenyl)butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and reduction reactions.
Biology: Employed in enzyme assays to study the activity of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl-4-(3-nitrophenyl)butyrate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by esterases or lipases, releasing 4-(3-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group is reduced to an amino group, which can then participate in further biochemical reactions.
Substitution: The nitro group can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Isopropyl-4-(3-nitrophenyl)butyrate can be compared with other similar compounds such as:
Isopropyl benzoate: Similar ester structure but lacks the nitro group, making it less reactive in reduction and substitution reactions.
4-Nitrophenyl butyrate: Similar nitro-substituted ester but with a different alkyl group, affecting its reactivity and applications.
Isopropyl-4-(3-aminophenyl)butyrate:
The uniqueness of this compound lies in its combination of an ester linkage and a nitro-substituted aromatic ring, providing a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
propan-2-yl 4-(3-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)8-4-6-11-5-3-7-12(9-11)14(16)17/h3,5,7,9-10H,4,6,8H2,1-2H3 |
InChI Key |
LYPNXUANIFIOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)

![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)



